3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Properties
Compounds containing heteroatoms like nitrogen and their derivatives, including "3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline," are significant in organic chemistry for their unique properties and applications. These N-heterocycles, such as triazole, thiazole, pyridine, and imidazole, have been employed as recognition units for the synthesis of optical sensors and have a range of biological and medicinal applications due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes (Jindal & Kaur, 2021).
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine and indazole, highlight their usefulness as versatile synthetic intermediates with biological importance. These compounds have shown potential in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, demonstrating the heterocyclic N-oxide motif's significance in advanced chemistry and drug development investigations (Li et al., 2019).
Potential Applications
The diverse functionalities of pyrimidine and related compounds underscore their importance in developing optical sensors, highlighting their applicability in photo- and electroluminescence. Incorporating pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, demonstrating the broad potential applications of such compounds in electronic devices and luminescent elements (Lipunova et al., 2018).
The chemical fixation of CO2 with aniline derivatives, leading to the synthesis of functionalized azoles, represents an attractive protocol providing access to value-added chemicals from an economical, non-toxic, and environmentally friendly resource. This methodology encourages the synthesis of important natural and biologically active azole derivatives, showcasing the sustainable approach towards utilizing CO2 for the preparation of biologically significant compounds (Vessally et al., 2017).
Future Directions
Imidazo[1,2-a]pyridines, including “3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline”, have attracted significant interest due to their promising and diverse bioactivity . Therefore, future research may focus on further exploring the potential applications of these compounds in medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been known to interact with various targets, including cyclin-dependent kinases (cdks), gaba a receptors, and calcium channels .
Mode of Action
It’s known that imidazo[1,2-a]pyridines interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the molecule .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence several pathways due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Result of Action
Imidazo[1,2-a]pyridines have been associated with a wide range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis effects .
Biochemical Analysis
Biochemical Properties
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, it can modulate the activity of GABA A receptors, influencing neurotransmission . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer and neurological disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, it can alter cell signaling pathways, such as the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with CDKs prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions are pivotal in understanding its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard conditions, but its activity can degrade over prolonged exposure to light and air . Long-term studies have shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis . These findings are essential for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . Understanding these pathways is vital for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . These distribution patterns are essential for understanding its pharmacodynamics and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . These localization patterns are crucial for understanding its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
3-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVBFCZNNSLPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401234838 | |
Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54970-98-8 | |
Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54970-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401234838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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